molecular formula C11H14O2 B1594133 2-Methyl-2-(2-methylphenyl)propanoic acid CAS No. 29205-99-0

2-Methyl-2-(2-methylphenyl)propanoic acid

Cat. No.: B1594133
CAS No.: 29205-99-0
M. Wt: 178.23 g/mol
InChI Key: JUQWLDBKXSYNQU-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methylphenyl)propanoic acid is a chemical compound with the CAS Number: 29205-99-0 . It has a molecular weight of 178.23 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)(C(O)=O)c1ccccc1 . The InChI code for this compound is 1S/C11H14O2/c1-8-6-4-5-7-9(8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The melting point is reported to be between 73-74°C .

Scientific Research Applications

  • Chemical Engineering and Extraction Processes : Propionic acid, a close relative of 2-methyl-2-(2-methylphenyl)propanoic acid, is significantly utilized in the chemical, pharmaceutical, and food industries. Research by Keshav, Chand, & Wasewar (2009) highlights the use of reactive extraction techniques for propionic acid recovery from fermentation broth, which is crucial in designing extraction processes for similar compounds.

  • Pharmacological Studies : In a study on the tender leaves of Eucommia ulmoides Oliv., new phenolic compounds structurally related to this compound showed modest anti-inflammatory activities. This was reported by Ren et al. (2021), indicating potential pharmacological applications.

  • Organic Chemistry and Synthesis : The synthesis and rearrangement of compounds similar to this compound are crucial in organic chemistry. For instance, He Chong-heng (2010) explored the synthesis of 2-(4-methylphenyl)propanoic acid, demonstrating the importance of catalysts in achieving high yields.

  • Photopolymerization and Material Science : In the field of biomaterials, compounds like 2-hydroxy-1-[4-(2-hydroxyethoxy) phenyl]-2-methyl-1-propanone, which share a similar structure with this compound, have been used as photoinitiators in polymerization processes. This application was investigated by Fairbanks et al. (2009) for the encapsulation of living cells in biomaterials.

  • Solar Cell Applications : The molecular engineering of organic sensitizers, which includes compounds structurally related to this compound, is crucial in solar cell applications. Kim et al. (2006) demonstrated how these sensitizers can significantly improve the efficiency of solar cells.

  • Chromatography and Enantioseparation : The study of isomeric forms of compounds like this compound is important in chromatography. Yang Jin et al. (2020) successfully separated isomers of similar compounds, demonstrating the specificity of chromatographic techniques.

  • Green Chemistry : The use of phloretic acid, a compound structurally related to this compound, in the synthesis of eco-friendly polybenzoxazine was explored by Trejo-Machin et al. (2017). This represents an innovative approach in sustainable material science.

  • Electrochemical Studies : The catalysis of electrochemical reactions by compounds like iron(0) porphyrins, which are related to this compound, has been studied for their potential in improving carbon dioxide reduction processes. Bhugun, Lexa, & Savéant (1996) discussed the synergistic effect of weak Brönsted acids in such reactions.

Safety and Hazards

The safety information available indicates that this compound may cause skin and eye irritation, and may also cause respiratory irritation . It is classified as a combustible solid .

Properties

IUPAC Name

2-methyl-2-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-6-4-5-7-9(8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQWLDBKXSYNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951800
Record name 2-Methyl-2-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29205-99-0
Record name Benzeneacetic acid, alpha,alpha,2-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029205990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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